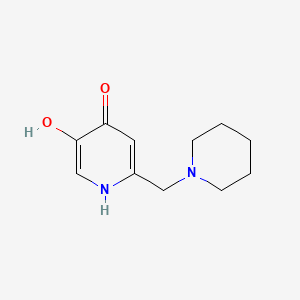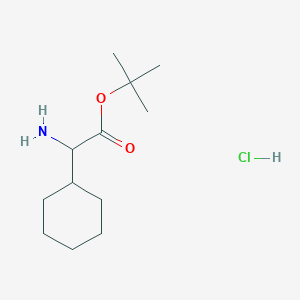
Ethyl 4-(diethoxyphosphoryl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(diethoxyphosphoryl)-2-butenoate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butenoate backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethoxyphosphoryl)-2-butenoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is usually carried out in anhydrous ethanol or tetrahydrofuran as solvents.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(diethoxyphosphoryl)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-(diethoxyphosphoryl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: It is utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism by which Ethyl 4-(diethoxyphosphoryl)-2-butenoate exerts its effects involves the interaction of the diethoxyphosphoryl group with various molecular targets. This interaction can inhibit or activate specific enzymes, alter metabolic pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Ethyl 4-(diethoxyphosphoryl)-2-butenoate can be compared with other similar compounds such as:
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a butenoate backbone.
Diethyl ethylphosphonate: Lacks the double bond present in this compound.
Diethyl vinylphosphonate: Contains a vinyl group, making it more reactive in certain polymerization reactions.
The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and application potential compared to these similar compounds.
Propiedades
IUPAC Name |
ethyl 4-diethoxyphosphorylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42516-28-9 |
Source


|
| Record name | Ethyl 4-(diethoxyphosphoryl)-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042516289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979623.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979629.png)
![1-[4-(trifluoromethoxy)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979631.png)










